8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a fused pyrrolo-pyrazine ring system. The presence of an amino group at the 8th position and a carbonyl group at the 1st position contributes to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3,4-dihydro-2H-pyrrole with hydrazine derivatives can lead to the formation of the desired pyrazine ring system. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug development.
Industry: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but with different biological activities.
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with distinct chemical properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Known for its anticancer activity.
Uniqueness
8-Amino-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific substitution pattern and the presence of both an amino and a carbonyl group. This combination of functional groups contributes to its diverse reactivity and potential for various applications in scientific research .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
8-amino-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C7H9N3O/c8-5-1-3-10-4-2-9-7(11)6(5)10/h1,3H,2,4,8H2,(H,9,11) |
InChI Key |
QXLHVEJFZXHDQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC(=C2C(=O)N1)N |
Origin of Product |
United States |
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